acarbose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acarbose is a complex oligosaccharide used primarily as an anti-diabetic drug to treat type 2 diabetes mellitus . It functions by inhibiting enzymes that digest carbohydrates, thereby reducing the postprandial increase in blood glucose levels . This compound is derived from the bacterium Actinoplanes sp. and is known for its ability to inhibit alpha-glucosidase enzymes in the intestinal brush border .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acarbose is synthesized through a series of enzymatic reactions involving the bacterium Actinoplanes sp. The biosynthetic pathway includes the formation of GDP-valienol and O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose . The final assembly is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which forms a non-glycosidic C-N bond .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Actinoplanes sp. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The purified compound is formulated into tablets using excipients such as microcrystalline cellulose, starch, and carboxymethyl starch sodium .
Chemical Reactions Analysis
Types of Reactions: Acarbose undergoes several types of chemical reactions, including hydrolysis and rearrangement. It is resistant to oxidation and reduction due to its stable oligosaccharide structure .
Common Reagents and Conditions: this compound is hydrolyzed by alpha-glucosidase enzymes in the intestinal brush border. The hydrolysis reaction involves the cleavage of glycosidic bonds, resulting in the formation of glucose and other monosaccharides .
Major Products Formed: The primary products formed from the hydrolysis of this compound are glucose and acarviosine-glucose . These products are further metabolized by the body to produce energy.
Scientific Research Applications
Acarbose has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study enzyme inhibition and carbohydrate metabolism.
Biology: It is used to investigate the role of alpha-glucosidase enzymes in the digestive system.
Medicine: this compound is widely used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.
Industry: this compound is produced on an industrial scale for pharmaceutical use.
Mechanism of Action
Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, this compound slows down the digestion of carbohydrates, leading to a reduced postprandial rise in blood glucose levels . The molecular targets of this compound include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparison with Similar Compounds
Miglitol: Another alpha-glucosidase inhibitor used to treat type 2 diabetes mellitus.
Voglibose: A similar compound that inhibits alpha-glucosidase enzymes and is used to manage postprandial hyperglycemia.
Uniqueness of Acarbose: this compound is unique due to its complex oligosaccharide structure and its ability to inhibit multiple alpha-glucosidase enzymes simultaneously . Unlike miglitol and voglibose, this compound also inhibits pancreatic alpha-amylase, providing a broader spectrum of enzyme inhibition .
Properties
Molecular Formula |
C25H43NO18 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI Key |
XUFXOAAUWZOOIT-SXARVLRPSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Color/Form |
Amorphous powder White to off-white powde |
solubility |
In water, 1.0X10+6 mg/L /miscible/ at 25 °C (est) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.